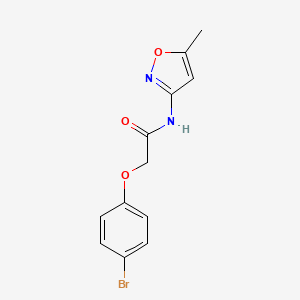![molecular formula C19H22N2O3 B5741852 N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BPTP and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
BPTP is a potent inhibitor of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, which is a negative regulator of insulin signaling. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP leads to the activation of insulin signaling pathways, resulting in enhanced insulin sensitivity and glucose uptake in cells. Additionally, the inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP also leads to the activation of the JAK/STAT signaling pathway, which has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPTP have been extensively studied in vitro and in vivo. In vitro studies have shown that BPTP enhances insulin sensitivity and glucose uptake in cells, while also inhibiting the growth and proliferation of cancer cells. In vivo studies have also shown that BPTP improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTP is its potency as a N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide inhibitor, which makes it a valuable tool for studying the role of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide in various biological processes. Additionally, BPTP has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of BPTP is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of BPTP, including the development of more potent and selective inhibitors of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide, the investigation of the anti-cancer properties of BPTP in vivo, and the exploration of the potential therapeutic applications of BPTP in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient synthesis methods for BPTP may also facilitate its use in scientific research.
Synthesis Methods
The synthesis of BPTP involves a multi-step process that includes the reaction of 3-aminobenzamide with tert-butyl chloroacetate to yield tert-butyl-3-(3-aminobenzamido)propanoate. This intermediate is then reacted with phenyl chloroformate to yield N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide.
Scientific Research Applications
BPTP has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. The inhibition of N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide by BPTP has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic target for diabetes and obesity. Additionally, BPTP has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-8-7-9-15(12-14)20-17(22)13-24-16-10-5-4-6-11-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKUKISVGWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(2-phenoxyacetyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)

![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)